1-(8-methoxy-2H-chromen-3-yl)ethanone
Overview
Description
“1-(8-methoxy-2H-chromen-3-yl)ethanone” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.22 . This compound is used for research purposes .
Molecular Structure Analysis
The dihydropyran ring in the structure of “1-(8-methoxy-2H-chromen-3-yl)ethanone” is fused with the benzene ring . The dihydropyran ring is in a half-chair conformation . The methoxy group is coplanar with the benzene ring to which it is connected .Physical And Chemical Properties Analysis
“1-(8-methoxy-2H-chromen-3-yl)ethanone” is a solid substance . It has a melting point range of 104 - 106 degrees Celsius .Scientific Research Applications
Chemical Properties and Synthesis
- NMR Spectral Assignments : Chalcones containing 2H-chromen group have been synthesized, including variants using 1-(6-methoxy-2H-chromen-3-yl)ethanone. These compounds' complete 1H-NMR and 13C-NMR assignments have been detailed, aiding the identification of future polysubstituted chromenylchalcones synthesized or isolated from natural sources (Yoon et al., 2012).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The crystal structure of modified rotenoids like (6,7-dimethoxy-3,4-dihydro-2H-chromen-4-yl)(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)methanone has been reported. These structures demonstrate the disordered nature of the chromene ring and its attached groups, contributing to a three-dimensional network through C—H⋯O interactions (Chantrapromma et al., 2005).
Green Synthesis Approaches
- Environmentally Friendly Synthesis : The green preparation of coumarins like 1-(2-hydroxy-2-methyl-2H-chromen-3yl)ethanone is notable for its absence of solvents and acids, thus eliminating byproducts typically found in classical procedures. This approach represents a step forward in sustainable chemical synthesis (Silva et al., 2019).
Applications in Organic Chemistry
- Organic Synthesis Methods : Research includes the synthesis of compounds like 1-(5-geranyloxy-7-hydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone, showcasing new synthetic approaches for biologically interesting acetophenones and demonstrating the versatility of 1-(8-methoxy-2H-chromen-3-yl)ethanone in organic chemistry (Xia et al., 2010).
Biological Activity Studies
- Anti-Proliferative Activity Against Human Cancer Cells : A novel family of bis-chromenone derivatives, including 3-((4-oxo-4H-chromen-3-yl)methyl)-4H-chromen-4-one, was synthesized and studied for anti-cancer activity. This research contributes to the understanding of bis-chromenone as a scaffold for designing anticancer agents, highlighting the potential biological applications of chromene derivatives (Venkateswararao et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(8-methoxy-2H-chromen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8(13)10-6-9-4-3-5-11(14-2)12(9)15-7-10/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKPKPNOYJJBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206165 | |
Record name | 2H-1-Benzopyran, 3-acetyl-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-methoxy-2H-chromen-3-yl)ethanone | |
CAS RN |
57543-54-1 | |
Record name | 2H-1-Benzopyran, 3-acetyl-8-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran, 3-acetyl-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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